molecular formula C19H25N3O2S B267500 N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

Cat. No. B267500
M. Wt: 359.5 g/mol
InChI Key: XDJSXSHWHCJTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide (PCT-001) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. PCT-001 has been synthesized and evaluated for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, this compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide for use in lab experiments is its high purity and yield. This makes it suitable for use in a wide range of assays and experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the use of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide in scientific research. One area of interest is in the development of this compound analogs with improved solubility and bioavailability. Another potential direction is in the use of this compound in combination with other anticancer agents to improve therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and infectious diseases.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in the field of cancer research. Its high purity and yield make it suitable for use in a wide range of scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesis Methods

The synthesis of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with cyclohexanecarboxylic acid. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been evaluated for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O2S/c23-17(14-6-2-1-3-7-14)21-19(25)20-16-10-8-15(9-11-16)18(24)22-12-4-5-13-22/h8-11,14H,1-7,12-13H2,(H2,20,21,23,25)

InChI Key

XDJSXSHWHCJTFN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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